molecular formula C7H7Cl3O4 B12550772 2-Butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester CAS No. 142800-03-1

2-Butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester

Cat. No.: B12550772
CAS No.: 142800-03-1
M. Wt: 261.5 g/mol
InChI Key: JLBYWOCUVWNLJC-UHFFFAOYSA-N
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Description

2-Butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester is an organic compound with the molecular formula C5H3Cl3O4. This compound is characterized by the presence of a butenedioic acid backbone with chlorinated substituents. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

The synthesis of 2-butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester typically involves the chlorination of maleic anhydride followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using methanol in the presence of an acid catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the chlorinated substituents to less reactive groups.

    Substitution: The chlorinated groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester involves its interaction with molecular targets through its chlorinated and ester functional groups. These interactions can lead to various biochemical pathways and effects, depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester include:

    Maleic anhydride: A precursor in the synthesis of the compound.

    Fumaric acid: An isomer of maleic acid with different chemical properties.

    Chloromethyl maleic anhydride: A related compound with similar chlorinated substituents.

The uniqueness of this compound lies in its specific chlorinated and ester functional groups, which confer distinct reactivity and applications .

Properties

CAS No.

142800-03-1

Molecular Formula

C7H7Cl3O4

Molecular Weight

261.5 g/mol

IUPAC Name

dimethyl 2-chloro-3-(dichloromethyl)but-2-enedioate

InChI

InChI=1S/C7H7Cl3O4/c1-13-6(11)3(5(9)10)4(8)7(12)14-2/h5H,1-2H3

InChI Key

JLBYWOCUVWNLJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(C(=O)OC)Cl)C(Cl)Cl

Origin of Product

United States

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